

# physical and chemical properties of 1-Ethyl-1H-pyrazole-4-carbaldehyde

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## Compound of Interest

Compound Name: 1-Ethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1272344

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## Technical Guide: 1-Ethyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1-Ethyl-1H-pyrazole-4-carbaldehyde** is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position and a formyl (carbaldehyde) group at the 4-position. This molecule serves as a versatile building block in medicinal chemistry and materials science. The pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, antimicrobial, and antitumor activities. The aldehyde functional group provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of more complex molecular architectures. This document provides a comprehensive overview of the physical and chemical properties of **1-Ethyl-1H-pyrazole-4-carbaldehyde**, detailed experimental protocols for its synthesis and characterization, and a conceptual workflow for its potential application in drug discovery.

### Core Properties of 1-Ethyl-1H-pyrazole-4-carbaldehyde

This section summarizes the key physical and chemical identifiers for **1-Ethyl-1H-pyrazole-4-carbaldehyde**.

Property	Value	Source
CAS Number	304903-10-4	[PubChem][1]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O	[PubChem][1]
Molecular Weight	124.14 g/mol	[PubChem][1]
IUPAC Name	1-ethyl-1H-pyrazole-4-carbaldehyde	[PubChem][1]
Physical State	Liquid	[Fluorochem][2]
Solubility	Sparingly soluble in water	
Boiling Point	Data not available	
Density	Data not available	
Refractive Index	Data not available	

## Chemical Synthesis

The primary method for the synthesis of **1-Ethyl-1H-pyrazole-4-carbaldehyde** is the Vilsmeier-Haack formylation of 1-ethylpyrazole. This reaction introduces a formyl group onto the electron-rich pyrazole ring.

## Experimental Protocol: Vilsmeier-Haack Formylation of 1-Ethylpyrazole

Materials:

- 1-Ethylpyrazole
- Anhydrous N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl<sub>3</sub>)

- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ice bath

Procedure:

- In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents).
- Cool the flask in an ice bath to 0 °C.
- Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. The formation of the Vilsmeier reagent is an exothermic reaction.
- After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
- Add 1-ethylpyrazole (1 equivalent) dropwise to the Vilsmeier reagent.
- After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine (2 x 30 mL).

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **1-Ethyl-1H-pyrazole-4-carbaldehyde** by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

## Spectral Data

The structure of **1-Ethyl-1H-pyrazole-4-carbaldehyde** can be confirmed by various spectroscopic methods. Representative data is provided below.

### <sup>1</sup>H NMR Spectroscopy

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
9.85	s	1H	-CHO
8.01	s	1H	Pyrazole H-5
7.98	s	1H	Pyrazole H-3
4.15	q	2H	-CH <sub>2</sub> -CH <sub>3</sub>
1.45	t	3H	-CH <sub>2</sub> -CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

### <sup>13</sup>C NMR Spectroscopy

Chemical Shift (ppm)	Assignment
185.0	-CHO
141.5	Pyrazole C-5
135.0	Pyrazole C-3
120.0	Pyrazole C-4
48.0	-CH <sub>2</sub> -CH <sub>3</sub>
15.0	-CH <sub>2</sub> -CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz

## Mass Spectrometry

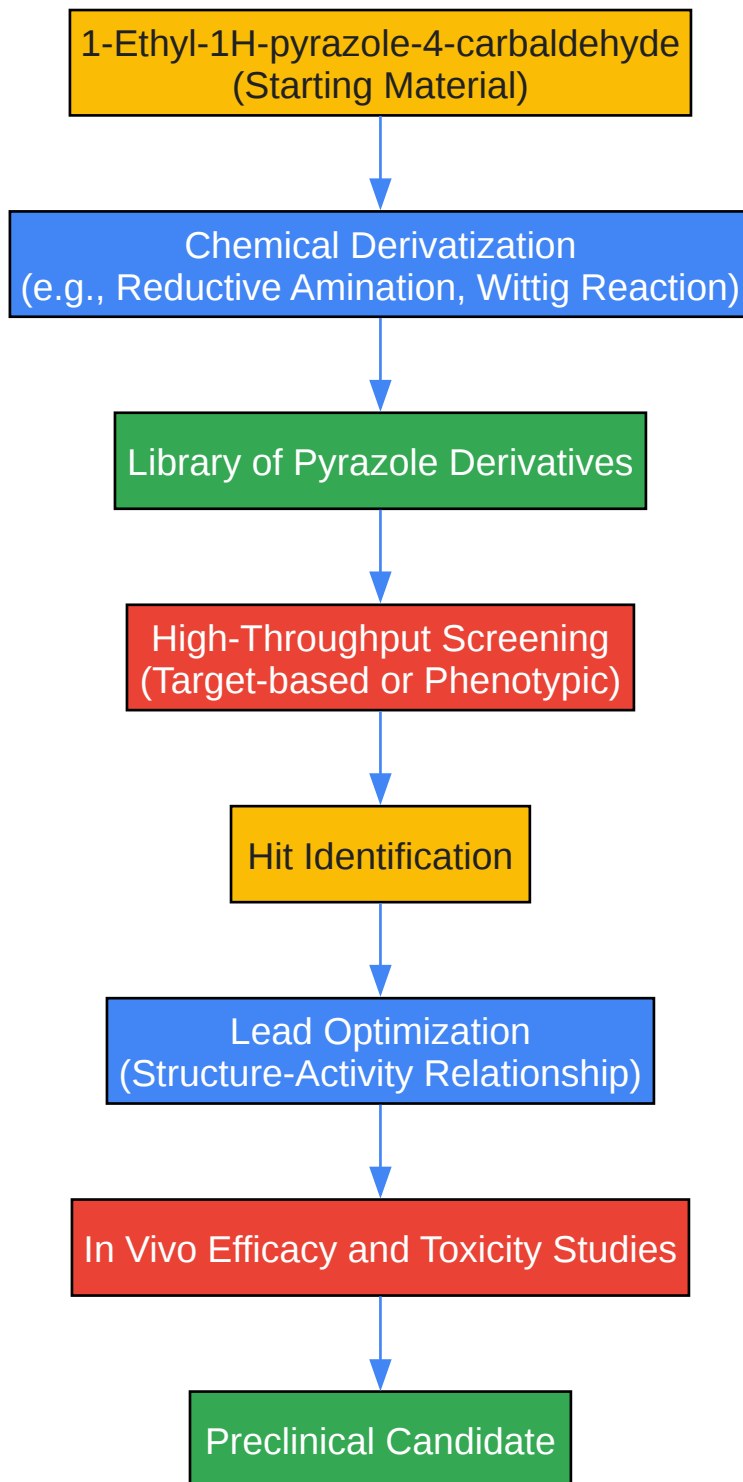
m/z	Relative Intensity (%)	Assignment
124.06	100	[M] <sup>+</sup>
95.05	80	[M - CHO] <sup>+</sup>
67.04	60	[C <sub>3</sub> H <sub>3</sub> N <sub>2</sub> ] <sup>+</sup>

Method: Electron Ionization (EI)

## Logical Workflow for Drug Discovery Application

Given the known biological activities of pyrazole derivatives, a logical workflow for the exploration of **1-Ethyl-1H-pyrazole-4-carbaldehyde** in a drug discovery context can be conceptualized. This workflow illustrates the progression from the synthesized compound to the identification of a potential drug candidate.

## Conceptual Drug Discovery Workflow



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Caption: A conceptual workflow for the utilization of **1-Ethyl-1H-pyrazole-4-carbaldehyde** in a drug discovery pipeline.

## Safety and Handling

**1-Ethyl-1H-pyrazole-4-carbaldehyde** should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**1-Ethyl-1H-pyrazole-4-carbaldehyde** is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and functional materials. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group make it an attractive starting point for the generation of diverse chemical libraries. Further investigation into its biological activities and applications is warranted.

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## References

- 1. 1-Ethyl-1H-pyrazole-4-carboxaldehyde | C<sub>6</sub>H<sub>8</sub>N<sub>2</sub>O | CID 2758900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
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